molecular formula C10H10ClF6N B581908 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 216002-19-6

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No. B581908
CAS RN: 216002-19-6
M. Wt: 293.637
InChI Key: DWSPCWWXKNPRFN-JEDNCBNOSA-N
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Description

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H10ClF6N . It is a solid substance and should be stored in a dry, room temperature environment .


Synthesis Analysis

The synthesis of “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has been reported in the literature. For example, it was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .


Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has a molecular weight of 293.64 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Developmental Toxicity Assessment

A qualitative assessment was conducted on a series of structurally related compounds, including those with trifluoromethyl groups in the phenyl ring, to understand their developmental toxicity in rats. The study aimed to discern the teratogenic potential of these compounds and explore the role of maternal and foetotoxicity in the etiology of observed abnormalities. It also sought to investigate the influence of trifluoromethyl substitution in conferring teratogenicity and its relation to chemical descriptors like electronic, steric, quantum chemical, and hydrophobicity parameters (Ridings & Baldwin, 1992).

Inhibition of Malaria Parasites

Bis(benzyl)polyamine analogs, including specific structural variants, were observed to significantly inhibit chloroquine-resistant and chloroquine-sensitive strains of human malaria parasite Plasmodium falciparum. The study highlights the potential of such compounds in developing new agents for malaria chemotherapy, drawing attention to their cytotoxic events, particularly direct binding to DNA, disrupting macromolecular biosynthesis, and cell death (Bitonti et al., 1989).

Anticonvulsant Activities

Compounds structurally related to bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides were synthesized and evaluated for their anticonvulsant activities. The research aimed to understand alterations in biological activity based on chemical structure modifications and identify potential candidates for developing new anticonvulsant compounds, particularly for the treatment of grand mal and petit mal epilepsies (Gul et al., 2007).

Metabolism and Excretion Studies

Studies have been conducted to understand the metabolism and excretion of structurally related compounds, focusing on the identification of urinary metabolites and the metabolic pathways operative in specific animal models. These investigations shed light on the metabolic fate of compounds, including those with bis(trifluoromethyl)phenyl)ethanamine structures, and their potential biological impacts (Kanamori et al., 2002).

Endocrine Disruption Studies

Research has also explored the impact of structurally related compounds, particularly those with bis(chlorophenyl) structures, on the endocrine system. This includes studies on their potential as endocrine disruptors, their interaction with nuclear receptors, and the subsequent effects on reproductive and immune systems in humans and wildlife. Additionally, these studies delve into the compounds' impact on mitochondrial function and apoptosis pathways, suggesting direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Safety and Hazards

The safety information available for “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” indicates that it has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWWXKNPRFN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

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